molecular formula C7H8BrN B126805 3-Bromo-5-ethylpyridine CAS No. 142337-95-9

3-Bromo-5-ethylpyridine

Cat. No. B126805
CAS RN: 142337-95-9
M. Wt: 186.05 g/mol
InChI Key: POFDPNRTCRTDMQ-UHFFFAOYSA-N
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Description

3-Bromo-5-ethylpyridine is a heterocyclic aromatic compound that is widely used in organic synthesis. It is a versatile building block for the synthesis of a variety of organic compounds and has been used in a variety of research applications, including medicinal chemistry and biochemistry. The compound is a colorless solid that is insoluble in water, but is soluble in organic solvents. It has a melting point of 135-137°C, and a boiling point of 143-145°C.

Scientific Research Applications

  • Synthesis of 3-Acetylamino-5-ethoxypyridine : 3-Acetylamino-5-ethoxypyridine was synthesized by converting 3,5-dibromopyridine with sodium ethylate into 3-bromo-5-ethoxypyridine, then reacting with ammonia and acetylating the resulting aminoethoxypyridine with acetic anhydride (Hertog, Falter, & Van Der Linde, 1948).

  • Formation of 2-Amino-5-ethoxypyridine : The synthesis of 2-Amino-5-ethoxypyridine, starting from 2-amino-pyridine and 3-ethoxypyridine, was explored. The study noted that the synthesis via 2-amino-5-bromopyridine is not a feasible method due to various side-reactions (Hertog, Jouwersma, Van Der Wal, & Willebrands‐Schogt, 2010).

  • Amination of Aryl Halides Using Copper Catalysis : This research showed that Bromopyridine was converted into Aminopyridine under Cu2O catalysis with an ethylene glycol solution of ammonia, yielding excellent results. This process featured low catalyst loading, mild reaction temperature, and low reaction pressure (Lang, Zewge, Houpis, & VolanteRalph, 2001).

  • Preparation of Cyclization-Activated Prodrugs : Some 3'- and 5'-[[(alkylamino)ethyl]glycyl] esters of 5-bromo-2'-deoxyuridine were prepared and evaluated as progenitors of the parent alcohol. These esters are examples of cyclization-activated prodrugs (Saari, Schwering, Lyle, Smith, & Engelhardt, 1990).

  • Halogen Atom Migration in Halogeno-Derivatives : This study focused on the behavior of 3-bromo-2,4-dihydroxypyridine when chlorinated in aqueous hydrochloric acid solution, leading to the formation of 5-bromo-3-chloro-2,4-dihydroxypyridine (Hertog & Schogt, 2010).

  • Tautomerism of Hydroxypyridines : The bromination of various hydroxypyridines and their ethyl derivatives was studied, showing that bromine enters the 3-position during bromination (Kolder & Hertog, 2010).

  • Aminations of Bromo-Derivatives : The amination of 3-bromo-4-ethoxypyridine with potassium amide in liquid ammonia was reinvestigated, showing the formation of 2-amino-5-bromo-4-ethoxypyridine as a byproduct (Pieterse & Hertog, 2010).

Safety and Hazards

While specific safety and hazard information for 3-Bromo-5-ethylpyridine is not provided, general precautions should be taken while handling this compound. This includes avoiding dust formation, avoiding breathing in mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Pharmacokinetics

. These properties suggest that the compound may have good bioavailability.

Action Environment

The action, efficacy, and stability of 3-Bromo-5-ethylpyridine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution within the body. Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s binding to its target and its overall efficacy .

properties

IUPAC Name

3-bromo-5-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-2-6-3-7(8)5-9-4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFDPNRTCRTDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349065
Record name 3-bromo-5-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142337-95-9
Record name 3-Bromo-5-ethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142337-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-5-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3,5-dibromo-pyridine (0.4 g, 1.688 mmol), potassium carbonate (0.7 g, 5.064 mmol), [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) chloride (0.138 g, 0.169 mmol), silver(I) oxide (0.902 g, 4.22 mmol), ethyl boronic acid (0.150 g, 2.03 mmol) and THF (8 ml) are mixed together, purged with argon and heated to reflux overnight. After cooling to room temperature the reaction mixture is filtered through Celite® (filter agent) washing with DCM. The DCM is reduced in vacuo and the residue is purified by flash chromatography by loading onto a 20 g silica column eluting with DCM to afford the title compound, [MH+ 185.91 and 187.91].
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.138 g
Type
catalyst
Reaction Step One
Quantity
0.902 g
Type
catalyst
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium hydroxide (10 g, 0.25 mol) and hydrazine monohydrate (10 mL) were added to a solution of 3-acetyl-5-bromopyridine (5 g, 25 mmol) dissolved in diethylene glycol (18 mL). The reaction mixture was heated to 140° C. for 6 hours and then partitioned between H2O and Ether. The organic layers were washed with brine, dried over MgSO4 and concentrated. The residue was purified by flash silica gel chromatography (0% to 40% EtOAc in hexanes) to give the title compound (3 g, 65%). 1H NMR (400 MHz, CDCl3): δ 1.26 (t, J=7.6 Hz, 3 H), 2.65 (q, J=7.6 Hz, 2 H), 7.67 (s, 1 H), 8.37 (s, 1 H), 8.51 (s, 1 H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-5-ethylpyridine
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